CP-66948
Description
Historical Context of Histamine (B1213489) H2-Receptor Antagonist Discovery and Development
The discovery and development of histamine H2-receptor antagonists represent a significant chapter in rational drug design. Prior to this, it was known that histamine stimulated gastric acid secretion, but conventional antihistamines, which target the histamine H1 receptor, had no effect on this process. wikipedia.org This observation led scientists, notably Sir James Black and his team at Smith, Kline & French (now GlaxoSmithKline), to hypothesize the existence of a second type of histamine receptor, which they termed the H2 receptor. wikipedia.orgacs.orgtandfonline.comtandfonline.com
The dedicated research program, initiated in 1964, aimed to find histamine antagonists that could selectively inhibit gastric acid secretion. acs.org This effort involved the synthesis and testing of hundreds of modified compounds, using the structure of histamine as a starting point to develop a model of the then-unknown H2 receptor. wikipedia.org The initial breakthrough was the identification of Nα-guanylhistamine, a partial H2-receptor antagonist. wikipedia.org Further refinement of the receptor model based on this lead eventually led to the development of burimamide, which demonstrated specific competitive antagonism at the H2 receptor and was significantly more potent than Nα-guanylhistamine. wikipedia.org However, burimamide's potency was still considered too low for oral administration. wikipedia.org Subsequent research led to metiamide (B374674) and eventually to cimetidine (B194882), the prototypical H2-receptor antagonist. wikipedia.orgtandfonline.comtandfonline.com
Cimetidine was the first clinically successful H2 antagonist, marketed in 1976 under the trade name Tagamet. wikipedia.org Its success spurred the development of other H2 antagonists, including ranitidine (B14927) (Zantac), famotidine (B1672045) (Pepcid), and nizatidine (B1679011) (Axid), which were developed using similar rational drug design principles and often exhibited increased potency and improved pharmacokinetic properties compared to cimetidine. wikipedia.orgtandfonline.comtandfonline.comnih.gov These compounds, all characterized by the "-tidine" suffix, selectively block the action of histamine at H2 receptors on gastric parietal cells, thereby decreasing stomach acid production. wikipedia.orgnih.govclevelandclinic.orgpatient.info
Positioning of CP-66948 as a Preclinical Pharmacological Probe
Within the landscape of H2-receptor antagonist research, this compound has been recognized for its potent activity and has been utilized as a pharmacological probe in preclinical studies. Current time information in Cloud County, US.targetmol.commedchemexpress.com A pharmacological probe is a well-characterized compound used to study the biological effects of modulating a specific molecular target, such as a receptor. This compound's utility in this regard stems from its significant affinity for the histamine H2-receptor. targetmol.commedchemexpress.comresearchgate.netnih.gov
Research has indicated that this compound exhibits a higher affinity for the guinea pig atria histamine H2-receptor compared to some of the earlier and more widely known H2 antagonists. Specifically, its affinity has been reported to be 15 times greater than that of cimetidine and seven times greater than that of ranitidine in this model. targetmol.commedchemexpress.comresearchgate.netnih.gov This higher affinity makes this compound a valuable tool for investigating the H2 receptor and its downstream effects in various preclinical settings.
Detailed research findings on this compound highlight its gastric antisecretory activity and mucosal protective properties in animal models. targetmol.commedchemexpress.comresearchgate.netnih.gov Studies in pylorus-ligated rats showed an ED50 value for the inhibition of gastric acid secretion of 2 mg/kg when administered intraduodenally. targetmol.commedchemexpress.comnih.gov In histamine or pentagastrin-stimulated Heidenhain pouch dogs, the antisecretory ED50 values were reported as 0.3 mg/kg orally and 1.0 mg/kg orally, respectively. targetmol.commedchemexpress.comnih.gov Furthermore, this compound has been shown to inhibit ethanol-induced gastric hemorrhagic lesions in rats, with ED50 values of 12 mg/kg orally and 6 mg/kg subcutaneously. targetmol.commedchemexpress.comresearchgate.netnih.gov This mucosal protective activity appears to be independent of prostaglandin (B15479496) synthesis. researchgate.netnih.gov
These preclinical findings demonstrate the potent pharmacological actions of this compound as an H2-receptor antagonist with effects on both acid secretion and mucosal integrity, positioning it as a relevant probe for studying the physiological roles of the H2 receptor and evaluating potential therapeutic strategies targeting this receptor.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]-2-pentylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6S/c1-3-4-5-6-15-12(14)19-13-18-11(8-20-13)10-7-16-9(2)17-10/h7-8H,3-6H2,1-2H3,(H,16,17)(H3,14,15,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSXWXGDJLBJQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN=C(N)NC1=NC(=CS1)C2=CN=C(N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143765 | |
| Record name | CP-66,948 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101189-47-3 | |
| Record name | CP-66,948 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101189473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-66,948 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-66948 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MD3W48EOE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology of Histamine H2 Receptor Antagonism
Ligand Binding Characteristics to the H2-Receptor
The interaction of CP-66948 with the histamine (B1213489) H2-receptor has been characterized through comparative studies with established H2-antagonists. These investigations reveal a high affinity and selectivity of this compound for this specific receptor subtype.
Assessment of Receptor Affinity and Selectivity
Comparative Receptor Binding Profiles with Reference H2-Antagonists
When compared to the reference H2-antagonists cimetidine (B194882) and ranitidine (B14927), this compound displays a superior binding affinity for the histamine H2-receptor. nih.govmedchemexpress.com Studies have shown that the affinity of this compound is approximately 15 times greater than that of cimetidine and 7 times greater than that of ranitidine. nih.govmedchemexpress.com This enhanced affinity contributes to its increased potency in inhibiting gastric acid secretion.
| Compound | Relative Affinity for H2-Receptor (Compared to Cimetidine) | Relative Affinity for H2-Receptor (Compared to Ranitidine) |
| This compound | ~15x greater | ~7x greater |
| Ranitidine | ~2.1x greater | 1x |
| Cimetidine | 1x | ~0.14x |
This table illustrates the approximate relative binding affinities based on the available preclinical data.
Post-Receptor Signaling Modulation in Preclinical Models
Histamine H2-receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, primarily couple to the Gαs subunit. This activation stimulates the enzyme adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org Elevated cAMP levels, in turn, activate protein kinase A (PKA), which then phosphorylates various downstream targets, culminating in the stimulation of the proton pump (H+/K+ ATPase) in gastric parietal cells and subsequent acid secretion.
As a competitive antagonist, this compound binds to the H2-receptor but does not activate it, thereby preventing histamine from binding and initiating this signaling cascade. By blocking the receptor, this compound effectively inhibits the histamine-induced stimulation of adenylyl cyclase and the subsequent rise in intracellular cAMP levels. This blockade of the primary signaling pathway of the H2-receptor is the molecular mechanism underlying its potent antisecretory effects.
Detailed preclinical studies specifically investigating the quantitative effects of this compound on histamine-stimulated cAMP accumulation or adenylyl cyclase activity are not extensively available in the public domain. However, based on its classification and potent antagonist activity at the H2-receptor, it can be inferred that this compound effectively attenuates the downstream signaling events mediated by this receptor.
Preclinical Pharmacodynamic Investigations
Efficacy in Regulating Gastric Acid Secretion in Experimental Models
Preclinical investigations have demonstrated the efficacy of CP-66948 in controlling gastric acid secretion under both basal and stimulated conditions in various animal models.
In studies involving pylorus-ligated rats, a model for assessing basal acid secretion, this compound has shown a significant inhibitory effect. nih.govmedchemexpress.com The median effective dose (ED50) for the inhibition of gastric acid secretion in this model was determined to be 2 mg/kg when administered intraduodenally. nih.govmedchemexpress.com
The compound has also proven effective in reducing gastric acid secretion stimulated by secretagogues such as histamine (B1213489) and pentagastrin (B549294) in Heidenhain pouch dogs. nih.govmedchemexpress.com In this model, the antisecretory ED50 values were 0.3 mg/kg (per os) for histamine-induced secretion and 1.0 mg/kg (per os) for pentagastrin-induced secretion. nih.govmedchemexpress.com
Table 1: Efficacy of this compound in Inhibiting Gastric Acid Secretion in Experimental Models
| Model | Stimulant | Species | Route of Administration | ED50 |
| Pylorus Ligation | Basal | Rat | Intraduodenal | 2 mg/kg |
| Heidenhain Pouch | Histamine | Dog | Oral | 0.3 mg/kg |
| Heidenhain Pouch | Pentagastrin | Dog | Oral | 1.0 mg/kg |
Mechanisms of Gastric Mucosal Protection in Preclinical Settings
Beyond its antisecretory effects, this compound exhibits significant gastric mucosal protective capabilities, as evidenced in preclinical injury models.
This compound has been shown to inhibit the formation of ethanol-induced gastric hemorrhagic lesions in rats. nih.govmedchemexpress.com This protective effect was observed following both oral and systemic administration, with ED50 values of 12 mg/kg (per os) and 6 mg/kg (subcutaneously), respectively. nih.govmedchemexpress.com
Table 2: Protective Efficacy of this compound against Ethanol-Induced Gastric Lesions in Rats
| Route of Administration | ED50 |
| Oral | 12 mg/kg |
| Subcutaneous | 6 mg/kg |
A key aspect of the mucosal protective activity of this compound is its independence from prostaglandin (B15479496) synthesis pathways. nih.gov This suggests that the compound's mechanism for protecting the gastric mucosa does not rely on the production of prostaglandins, which are known mediators of mucosal defense. nih.gov
Cellular and Subcellular Actions
Effects on Intracellular Signaling Cascades
CP-66948 exerts its influence on intracellular signaling primarily by competitively blocking the histamine (B1213489) H2 receptor, which is a G protein-coupled receptor (GPCR). wikipedia.org The activation of the H2 receptor by histamine normally triggers a well-defined signaling cascade. The receptor is coupled to a stimulatory G protein (Gs). Upon histamine binding, the Gs protein activates the enzyme adenylyl cyclase. wikipedia.orgresearchgate.net
Adenylyl cyclase, in turn, catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.gov This increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). wikipedia.orgresearchgate.net PKA is a crucial enzyme that phosphorylates various downstream protein targets, leading to a cellular response. nih.gov
By acting as an antagonist, this compound prevents histamine from binding to the H2 receptor. This action inhibits the activation of the Gs protein and, consequently, adenylyl cyclase. The result is a reduction in the intracellular production of cAMP and a subsequent decrease in PKA activity. wikipedia.orgresearchgate.net This interruption of the signaling cascade is the foundational mechanism for the physiological effects of this compound.
Activation of the H2 receptor can also suppress the phosphorylation of mitogen-activated protein kinases (MAPKs). utmb.edunih.gov Therefore, as an antagonist, this compound may lead to an increase in the phosphorylation of MAPKs.
Table 1: Effect of this compound on the Histamine H2 Receptor Signaling Cascade
| Signaling Molecule | Effect of Histamine (Agonist) | Effect of this compound (Antagonist) |
|---|---|---|
| Gs protein | Activation | Inhibition of activation |
| Adenylyl Cyclase | Stimulation | Inhibition |
| cyclic AMP (cAMP) | Increased production | Decreased production |
| Protein Kinase A (PKA) | Activation | Decreased activation |
| Mitogen-Activated Protein Kinases (MAPKs) | Suppression of phosphorylation | Potential increase in phosphorylation |
Modulation of Enzyme Activity Profiles
The antagonistic action of this compound on the histamine H2 receptor signaling pathway directly translates to the modulation of specific enzyme activities. The most prominent of these is its effect on the gastric proton pump, H+/K+-ATPase. nih.gov
In the parietal cells of the stomach, the activation of the H2 receptor and the subsequent rise in cAMP and PKA activity lead to the stimulation of the H+/K+-ATPase. nih.gov This enzyme is responsible for the final step in gastric acid secretion, pumping protons into the gastric lumen. nih.gov
By inhibiting the H2 receptor-mediated signaling cascade, this compound effectively reduces the stimulation of the H+/K+-ATPase. nih.gov This leads to a decrease in gastric acid secretion. nih.gov The inhibitory effect of this compound on this enzyme's activity is a direct consequence of its primary action as an H2-receptor antagonist.
Table 2: Modulation of H+/K+-ATPase Activity by this compound
| Compound | Mechanism | Effect on H+/K+-ATPase Activity |
|---|---|---|
| Histamine | H2 Receptor Agonist | Stimulation |
| This compound | H2 Receptor Antagonist | Inhibition |
Interaction with Cellular Biomolecules
The primary and most significant interaction of this compound with a cellular biomolecule is its high-affinity binding to the histamine H2-receptor. nih.gov This interaction is competitive and reversible, meaning that this compound vies with histamine for the same binding site on the receptor.
Research has demonstrated that this compound possesses a notably higher affinity for the guinea pig atrial histamine H2-receptor when compared to other well-known H2-receptor antagonists such as cimetidine (B194882) and ranitidine (B14927). nih.gov Specifically, its affinity is reported to be 15 times greater than that of cimetidine and seven times greater than that of ranitidine. nih.gov This higher affinity contributes to its potency as a histamine H2-receptor antagonist. nih.gov
Table 3: Comparative Affinity of H2-Receptor Antagonists for the Guinea Pig Atrial Histamine H2-Receptor
| Compound | Relative Affinity |
|---|---|
| This compound | 1 |
| Ranitidine | 1/7 |
| Cimetidine | 1/15 |
Structure Activity Relationship Sar Investigations
Identification of Essential Structural Elements for Biological Activity
The molecular architecture of CP-66948 is finely tuned for high-affinity binding to the histamine (B1213489) H2-receptor. The spatial arrangement and electronic properties of its constituent parts are crucial for its antagonistic function. The affinity of this compound for the guinea pig atrial histamine H2-receptor is reported to be 15 times greater than that of cimetidine (B194882) and seven times greater than that of ranitidine (B14927), underscoring the efficacy of its structural design. nih.govmedchemexpress.com
Influence of Thiazole (B1198619), Guanidino, and Methylimidazolyl Moieties on H2-Receptor Antagonism
The SAR of H2-receptor antagonists is a well-established field, providing a framework to understand the contributions of the specific functional groups within this compound. The general pharmacophore for this class of drugs consists of a heterocyclic ring, a flexible chain, and a polar, non-basic terminal group.
The guanidino moiety represents the polar, non-basic terminal group, a critical feature for H2-receptor antagonism. The development of the first H2-receptor antagonist, Nα-guanylhistamine, demonstrated the importance of converting the basic side-chain amino group of histamine into a non-basic guanidine (B92328) group to switch from agonist to antagonist activity. nih.gov This polar group is essential for establishing hydrogen bonding interactions with the receptor, anchoring the ligand in the binding pocket.
While specific SAR studies on the methylimidazolyl moiety of this compound are not extensively detailed in publicly available literature, the general principles of H2-antagonist SAR suggest that this part of the molecule, connected via a thioether linkage, contributes to the appropriate positioning of the molecule and may engage in hydrophobic or other interactions within the receptor. The thioether link itself is a common isosteric replacement for a portion of the carbon chain, providing optimal spacing between the heterocyclic ring and the terminal polar group. mdpi.com
Synthetic Strategies for Analogue Generation and SAR Elucidation
Computational and Predictive Models in SAR Analysis
Although specific computational studies dedicated to this compound are not prominently published, computational and predictive modeling are powerful tools in the SAR analysis of H2-receptor antagonists. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking are employed to understand the interactions between ligands and the H2-receptor at a molecular level.
These models can help to:
Identify the key physicochemical properties (e.g., electronic, steric, hydrophobic) that influence biological activity.
Develop a three-dimensional pharmacophore model that defines the essential features required for a molecule to bind to the H2-receptor.
Predict the binding affinity and mode of interaction of novel analogues, thereby guiding the design of more potent and selective antagonists.
Computational approaches provide valuable insights that complement experimental data, enabling a more rational and efficient exploration of the chemical space in the quest for improved therapeutic agents.
Methodological Approaches in Preclinical Studies
In Vitro Experimental Systems
In vitro studies play a crucial role in understanding the direct interactions of CP-66948 with biological targets and systems outside a living organism. ppd.comiaea.org These methods allow for controlled environments to investigate specific mechanisms of action.
Isolated tissue bioassays, such as those using guinea pig atria preparations, have been employed to assess the affinity and activity of this compound at histamine (B1213489) H2-receptors. targetmol.commedchemexpress.comresearchgate.netresearchgate.net These preparations allow for the study of receptor-mediated responses in a controlled setting.
Research has shown that this compound exhibits a significantly higher affinity for the guinea pig atria histamine H2-receptor compared to other known histamine H2-receptor antagonists like cimetidine (B194882) and ranitidine (B14927). targetmol.commedchemexpress.comresearchgate.netresearchgate.net Specifically, its affinity was reported to be 15 times greater than that of cimetidine and seven times greater than that of ranitidine. targetmol.commedchemexpress.comresearchgate.netresearchgate.net
Table 1: Relative Affinity of this compound for Guinea Pig Atria Histamine H2-Receptor
| Compound | Relative Affinity (vs. Cimetidine) | Relative Affinity (vs. Ranitidine) |
| This compound | 15x | 7x |
| Cimetidine | 1x | - |
| Ranitidine | - | 1x |
Note: Data derived from comparisons of affinity for the guinea pig atria histamine H2-receptor. targetmol.commedchemexpress.comresearchgate.netresearchgate.net
Cell-based functional assays are utilized to evaluate the effects of this compound on cellular processes such as secretion and cytoprotection. discoverx.comoncotarget.com These assays can provide insights into the compound's ability to modulate cellular functions relevant to its therapeutic targets. While the provided search results specifically mention cell-based assays for other compounds and general methodologies for measuring secretion and assessing cytoprotection, direct details on specific cell-based functional assays used for this compound for secretion and cytoprotection were not explicitly found. However, the compound's reported mucosal protective properties suggest that such assays would be relevant in its preclinical evaluation. targetmol.commedchemexpress.com
In Vivo Animal Models for Gastrointestinal Research
In vivo studies using animal models are essential for evaluating the effects of this compound in a complex biological system, allowing for the assessment of its impact on physiological processes and disease states relevant to gastrointestinal function. ppd.comclinsurggroup.comiaea.org
Various animal models have been employed to study the effects of this compound on gastric acid secretion under acute and chronic conditions. targetmol.comCurrent time information in Cloud County, US.cureparkinsons.org.uk These models help to understand the compound's antisecretory activity in a living organism.
Studies in pylorus-ligated rats, an acute model of gastric acid secretion, have shown that this compound inhibits gastric acid secretion. targetmol.commedchemexpress.comresearchgate.net The ED50 value for this effect was reported as 2 mg/kg when administered intraduodenally. targetmol.commedchemexpress.comresearchgate.net
In histamine or pentagastrin-stimulated Heidenhain pouch dogs, models used to study stimulated gastric acid secretion, this compound also demonstrated antisecretory activity. targetmol.commedchemexpress.comresearchgate.net The antisecretory ED50 values in these models were 0.3 mg/kg following oral administration and 1.0 mg/kg following oral administration, respectively. targetmol.commedchemexpress.comresearchgate.net
Table 2: Antisecretory Activity of this compound in In Vivo Models
| Animal Model | Administration Route | Endpoint | ED50 (mg/kg) |
| Pylorus-ligated rats | Intraduodenal | Inhibition of gastric acid secretion | 2 |
| Histamine-stimulated Heidenhain pouch dogs | Oral | Antisecretory effect | 0.3 |
| Pentagastrin-stimulated Heidenhain pouch dogs | Oral | Antisecretory effect | 1.0 |
Note: ED50 represents the effective dose for 50% response. targetmol.commedchemexpress.comresearchgate.net
Experimental models of gastric mucosal injury are used to assess the protective properties of compounds against damage to the stomach lining. targetmol.comCurrent time information in Cloud County, US.cureparkinsons.org.uknih.gov this compound has been evaluated in such models.
This compound has been shown to inhibit ethanol-induced gastric hemorrhagic lesions in rats. targetmol.commedchemexpress.comresearchgate.net This protective effect was observed following both oral and systemic administration. targetmol.commedchemexpress.comresearchgate.net The ED50 values for the inhibition of ethanol-induced lesions were 12 mg/kg when administered orally and 6 mg/kg when administered subcutaneously. targetmol.commedchemexpress.comresearchgate.net This mucosal protective activity was reported to be independent of prostaglandin (B15479496) synthesis. researchgate.net
Table 3: Mucosal Protective Activity of this compound in Ethanol-Induced Gastric Injury in Rats
| Injury Model | Administration Route | Endpoint | ED50 (mg/kg) |
| Ethanol-induced gastric lesions | Oral | Inhibition of hemorrhagic lesions | 12 |
| Ethanol-induced gastric lesions | Subcutaneous | Inhibition of hemorrhagic lesions | 6 |
Note: ED50 represents the effective dose for 50% response. targetmol.commedchemexpress.comresearchgate.net
Broader Research Implications and Future Perspectives in Chemical Biology
Contribution to the Mechanistic Understanding of Histamine (B1213489) H2-Receptors
CP-66948 has served as a valuable pharmacological tool for refining the mechanistic understanding of histamine H2-receptors. Its high affinity and specificity for the H2-receptor have made it an important ligand in receptor binding and functional assays.
One of the key contributions of this compound lies in its potency as a competitive antagonist of histamine at the H2-receptors located on gastric parietal cells. This action directly interferes with the signaling cascade responsible for gastric acid production and secretion. nih.govdrugbank.com Research has demonstrated that the affinity of this compound for the guinea pig atrial histamine H2-receptor is significantly greater than that of earlier antagonists like cimetidine (B194882) and ranitidine (B14927), being 15 times and seven times greater, respectively. nih.gov This superior binding affinity allowed for more precise investigations into the structure-activity relationships of H2-receptor antagonists and helped to delineate the chemical features essential for potent receptor blockade.
The use of potent and selective antagonists like this compound in comparative studies has been instrumental. By comparing the binding and functional effects of a range of antagonists with varying affinities, researchers can infer details about the receptor's binding pocket and the conformational changes that occur upon ligand binding. While specific studies detailing the use of this compound to elucidate novel aspects of H2-receptor signaling are not extensively documented in publicly available literature, its properties make it an ideal candidate for such research, including studies on receptor kinetics and allosteric modulation.
Influence on the Design and Development of Gastrointestinal Pharmacological Probes
The discovery of this compound and its unique combination of properties have influenced the design and development of subsequent gastrointestinal pharmacological probes. Its chemical structure and dual-action profile—potent antisecretory activity coupled with mucosal protection—provided a valuable template for medicinal chemists.
A particularly noteworthy feature of this compound is its ability to inhibit ethanol-induced gastric hemorrhagic lesions in rats through a mechanism that is independent of prostaglandin (B15479496) synthesis. nih.gov Prostaglandins are known to play a crucial role in maintaining the integrity of the gastric mucosa, and many gastroprotective agents exert their effects by modulating prostaglandin levels. nih.govnih.govnih.gov The prostaglandin-independent mucosal protective effect of this compound suggested the existence of alternative cytoprotective pathways that could be targeted for therapeutic benefit. This finding likely spurred further investigation into novel mechanisms of gastric mucosal protection and encouraged the design of new compounds that could offer similar dual benefits of acid suppression and direct mucosal defense.
The structure-activity relationship (SAR) studies of H2-receptor antagonists, to which this compound belongs, have been a cornerstone of gastrointestinal drug design. drugdesign.orgnih.govresearchgate.net By systematically modifying the chemical scaffold of lead compounds like this compound, researchers can optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The exploration of different heterocyclic cores and side chains in the quest for improved H2-antagonists has been a fertile area of research, and the knowledge gained from compounds like this compound has undoubtedly informed these efforts, even if direct lineage is not always explicitly stated in subsequent publications. The development of second-generation drugs often builds upon the successes and limitations of their predecessors, and the high potency and unique protective qualities of this compound would have been a significant benchmark.
Methodological Advancements in Preclinical Compound Characterization
The robust and well-characterized in vivo activity of this compound has made it a useful tool in the development and validation of preclinical models for evaluating new gastrointestinal drugs. Its consistent dose-dependent inhibition of gastric acid secretion and its protective effects in models of gastric injury provide a reliable benchmark against which new chemical entities can be compared.
In preclinical studies, this compound has demonstrated significant efficacy in various animal models. For instance, in pylorus-ligated rats, the ED50 value for the inhibition of gastric acid secretion is 2 mg/kg when administered intraduodenally. nih.gov In Heidenhain pouch dogs stimulated with histamine or pentagastrin (B549294), the oral antisecretory ED50 values are 0.3 mg/kg and 1.0 mg/kg, respectively. nih.gov Furthermore, its efficacy in preventing ethanol-induced gastric lesions has been quantified with oral and subcutaneous ED50 values of 12 mg/kg and 6 mg/kg, respectively, in rats. nih.gov
These well-defined in vivo parameters make this compound an excellent positive control for standardizing and validating new preclinical assays. When developing novel models of gastric ulceration or hyperacidity, the ability of a known agent like this compound to produce a predictable and reproducible effect is crucial for assessing the validity and sensitivity of the new model. nih.gov While specific publications detailing the use of this compound for the express purpose of validating a new preclinical methodology are not readily found, its established profile lends itself to such applications within the broader context of gastrointestinal pharmacology research. The use of established reference compounds is a fundamental aspect of robust preclinical drug development, ensuring that new models are relevant and predictive of clinical outcomes.
Detailed Research Findings
| Compound | Relative Affinity for Guinea Pig Atrial H2-Receptor |
|---|---|
| This compound | 15x Cimetidine, 7x Ranitidine |
| Cimetidine | Baseline |
| Ranitidine | ~2.1x Cimetidine |
| Animal Model | Effect | ED50 Value | Route of Administration |
|---|---|---|---|
| Pylorus-ligated Rats | Inhibition of Gastric Acid Secretion | 2 mg/kg | Intraduodenal |
| Histamine-stimulated Heidenhain Pouch Dogs | Inhibition of Gastric Acid Secretion | 0.3 mg/kg | Oral |
| Pentagastrin-stimulated Heidenhain Pouch Dogs | Inhibition of Gastric Acid Secretion | 1.0 mg/kg | Oral |
| Ethanol-induced Gastric Hemorrhagic Lesions in Rats | Mucosal Protection | 12 mg/kg | Oral |
| 6 mg/kg | Subcutaneous |
Q & A
Q. What is the pharmacological profile of CP-66948, and how can researchers experimentally validate its specificity as a histamine H2-receptor antagonist?
this compound is a histamine H2-receptor antagonist with demonstrated gastric antisecretory and mucosal protective properties . To validate receptor specificity, researchers should employ in vitro competitive binding assays using radiolabeled ligands (e.g., [³H]-tiotidine) in isolated cell membranes expressing H2 receptors. Dose-response curves and IC₅₀ calculations should be compared against known H2 antagonists (e.g., cimetidine) to confirm selectivity. Parallel testing on related receptors (e.g., H1 or H3) ensures minimal off-target effects .
Q. How should researchers design experiments to assess this compound’s mucosal protective effects in preclinical models?
Use in vivo models such as ethanol-induced gastric lesions in rats. Administer this compound orally at varying doses (e.g., 1–50 mg/kg) prior to ethanol exposure. Quantify mucosal damage via histopathology and measure biomarkers like prostaglandin E2 (PGE2) levels. Include positive controls (e.g., misoprostol) and negative controls (vehicle-only groups) to contextualize results. Statistical analysis should account for inter-animal variability using ANOVA with post-hoc tests .
What methodological frameworks are recommended for formulating hypothesis-driven research questions about this compound’s mechanisms?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:
- Population: Gastric epithelial cells.
- Intervention: this compound treatment.
- Comparison: Untreated cells or cells treated with other H2 antagonists.
- Outcome: Changes in cAMP levels or histamine-induced acid secretion .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy data for this compound across different experimental systems?
Discrepancies may arise from variations in receptor density, assay conditions, or species-specific differences. Conduct a meta-analysis of existing studies, focusing on methodological variables (e.g., cell lines, dosing protocols). Use in silico molecular docking to compare this compound’s binding affinity across species orthologs of H2 receptors. Validate findings with cross-species in vitro assays .
Q. What strategies are effective for investigating this compound’s potential synergies with other gastroprotective agents?
Design combinatorial studies using isobolographic analysis to evaluate additive or synergistic effects. For example, co-administer this compound with proton pump inhibitors (e.g., omeprazole) in a Helicobacter pylori-infected mouse model. Measure gastric pH, ulcer incidence, and inflammatory cytokines (e.g., IL-8). Use Chou-Talalay synergy indices to quantify interactions .
Q. How can researchers ensure reproducibility when validating this compound’s bioactivity in independent laboratories?
Adhere to standardized protocols for compound preparation (e.g., >98% purity verified via HPLC ). Share raw data (dose-response curves, spectral characterization) in open-access repositories. Use blinded analysis and pre-register experimental designs to minimize bias. Cross-validate results with orthogonal assays (e.g., electrophysiology for receptor antagonism) .
Q. What advanced methodologies are suitable for studying this compound’s long-term effects on gastric mucosa regeneration?
Employ chronic administration models (e.g., 12-week dosing in rats) with longitudinal endoscopy to monitor mucosal healing. Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) analyses to identify pathways involved in tissue repair. Compare results against short-term studies to distinguish adaptive responses from compensatory mechanisms .
Methodological and Ethical Considerations
Q. How should researchers address ethical concerns when transitioning this compound from preclinical to clinical studies?
Follow Good Laboratory Practice (GLP) guidelines for toxicity testing, including acute/chronic toxicity assays in two mammalian species. Submit protocols to Institutional Animal Care and Use Committees (IACUC) for approval. For human trials, prioritize Phase I safety studies with rigorous adverse event monitoring and informed consent protocols .
Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound studies?
Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. For multi-variable datasets (e.g., mucosal thickness, cytokine levels), apply multivariate ANOVA or machine learning algorithms (e.g., random forests) to identify covariate interactions. Report confidence intervals and effect sizes to enhance interpretability .
Q. How can cross-disciplinary approaches enhance this compound research?
Integrate computational chemistry (molecular dynamics simulations of H2 receptor binding) with in vivo pharmacodynamics. Collaborate with bioinformaticians to mine public databases (e.g., ChEMBL, PubChem) for structural analogs and activity data. Leverage FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
